3-Amino-4-hydroxybenzoic acid chemical structure and properties
3-Amino-4-hydroxybenzoic acid chemical structure and properties
Technical Whitepaper: 3-Amino-4-hydroxybenzoic Acid (3,4-AHBA)
Executive Summary
3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a bifunctional aromatic monomer and a critical intermediate in the synthesis of high-performance heterocyclic polymers, specifically polybenzoxazoles (PBOs).[1] Unlike its isomer 4-amino-3-hydroxybenzoic acid, 3,4-AHBA possesses a structural geometry that facilitates "AB-type" self-polymerization, eliminating the stoichiometric complexities associated with conventional AA+BB polycondensation.
This guide provides a comprehensive technical analysis of 3,4-AHBA, ranging from its zwitterionic physicochemical properties to industrial synthesis protocols and its role as a precursor for thermally stable materials and secondary metabolites like grixazone.
Molecular Architecture & Physicochemical Profile
3,4-AHBA exists primarily as a zwitterion in the crystalline state, where the proton from the carboxyl group protonates the amine. This internal salt character dictates its high melting point and solubility profile, necessitating specific pH adjustments during purification.
Table 1: Physicochemical Specifications
| Property | Value / Description | Note |
| CAS Number | 1571-72-8 | |
| Molecular Formula | C₇H₇NO₃ | |
| Molecular Weight | 153.14 g/mol | |
| Melting Point | > 270 °C (Decomposes) | High lattice energy due to zwitterionic bonding.[2] |
| pKa Values | pKa₁ ~2.8 (COOH), pKa₂ ~4.7 (NH₃⁺) | Exists as isoelectric precipitate at pH ~3.5–4.0. |
| Solubility | DMSO, DMF, Dilute Acid/Alkali | Poor solubility in non-polar organics (DCM, Hexane). |
| Appearance | Grey to Tan Powder | Oxidizes to dark brown upon air exposure (aminophenol sensitivity). |
Spectroscopic Signature (¹H NMR)
Solvent: DMSO-d₆ (500 MHz)
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δ 11.30 (br s, 1H): Carboxylic acid/Phenolic OH (Exchangeable)
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δ 9.42 (br s, 3H): Ammonium protons (NH₃⁺) - indicative of zwitterion salt form.
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δ 7.79 (s, 1H): H-2 (Ortho to COOH, Meta to OH)
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δ 7.60 (d, J=8.0 Hz, 1H): H-6
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δ 7.07 (d, J=8.0 Hz, 1H): H-5 (Ortho to OH)
Synthetic Routes & Process Chemistry
The synthesis of 3,4-AHBA requires careful regiocontrol. While direct nitration of 4-hydroxybenzoic acid is possible, it often suffers from over-nitration.[3] The industrial "gold standard" utilizes 4-chlorobenzoic acid to ensure purity.
The "4-Chloro" Industrial Route
This route avoids the formation of dinitro species by introducing the hydroxyl group after nitration via nucleophilic aromatic substitution.
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Nitration: 4-Chlorobenzoic acid is nitrated to 4-chloro-3-nitrobenzoic acid.
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Hydrolysis: The activated chlorine atom (ortho to nitro) is displaced by hydroxide (NaOH) to yield 3-nitro-4-hydroxybenzoic acid.
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Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction converts the nitro group to an amine.
Biosynthetic Pathway (Green Chemistry)
In Streptomyces griseus, 3,4-AHBA is a precursor to the antibiotic grixazone.[4][5][6] The enzymes GriI and GriH catalyze a unique condensation of aspartate semialdehyde and dihydroxyacetone phosphate.
[5]
Polymerization: Polybenzoxazole (PBO) Synthesis
3,4-AHBA is the monomer for AB-PBO. Unlike A-A + B-B polymerizations (e.g., Nylon), AB-type polymerization is stoichiometrically self-correcting, but requires high purity to achieve high molecular weight.
Mechanism: The reaction proceeds in Polyphosphoric Acid (PPA), which acts as both solvent and dehydrating agent.
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Esterification: The carboxyl group of one monomer reacts with the hydroxyl of another.
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Cyclodehydration: The adjacent amine attacks the ester carbonyl, closing the oxazole ring and releasing water.
Experimental Protocols
Protocol A: Laboratory Synthesis via SnCl₂ Reduction
Use this protocol for small-scale (gram-level) preparation when high-pressure hydrogenation equipment is unavailable.
Reagents:
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3-Nitro-4-hydroxybenzoic acid (5.0 g, 27.3 mmol)
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Tin(II) chloride dihydrate (18.5 g, 82.0 mmol)
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Hydrochloric acid (12 M, 30 mL)
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Sodium acetate (sat. aq.)
Methodology:
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Dissolution: Suspend 3-nitro-4-hydroxybenzoic acid in 12 M HCl in a round-bottom flask. Cool to 0°C.
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Reduction: Add SnCl₂·2H₂O portion-wise to control the exotherm.
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Reflux: Heat the mixture to reflux (100°C) for 2 hours.
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Self-Validating Check: The solution should shift from vibrant yellow (nitro) to colorless or pale pink (amine).
-
-
Isolation: Cool to room temperature. Adjust pH to 4.0 using saturated sodium acetate.
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Critical Step: pH 4.0 is the isoelectric point. Going too basic (pH > 7) dissolves the product as a phenolate salt; staying too acidic (pH < 2) keeps it as an ammonium salt.
-
-
Filtration: Collect the beige precipitate by vacuum filtration. Wash with cold deoxygenated water to prevent oxidation.
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Drying: Dry under vacuum at 60°C over P₂O₅.
Protocol B: PPA-Mediated Polymerization
Use this protocol to synthesize Poly(2,5-benzoxazole).[7]
Reagents:
-
3,4-AHBA (Pure monomer)
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Polyphosphoric Acid (PPA, 83% P₂O₅ content)
Methodology:
-
Deoxygenation: Place PPA in a reactor and purge with dry nitrogen for 30 minutes at 100°C to remove moisture.
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Monomer Addition: Add 3,4-AHBA to the PPA. Stir to dissolve.
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Stepwise Heating:
-
Heat to 100°C for 2 hours (Formation of ester linkages).
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Heat to 150°C for 4 hours (Initiate cyclization).
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Heat to 200°C for 12 hours (Complete cyclization and molecular weight build-up).
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Self-Validating Check: The solution will exhibit "stir-opalescence" (pearly streaks) and a significant increase in viscosity (climbing the stir rod) as rigid-rod polymers form.
-
-
Precipitation: Pour the hot viscous dope into water. The polymer precipitates as tough, golden-yellow fibers.
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Washing: Soxhlet extraction with water/acetone is required to remove residual phosphoric acid.
References
-
ChemicalBook. (2023). 3-Amino-4-hydroxybenzoic acid Physical and Chemical Properties. Retrieved from
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Suzuki, H., et al. (2006).[4] Novel Benzene Ring Biosynthesis from C3 and C4 Primary Metabolites by Two Enzymes.[8] Journal of Biological Chemistry.[8] Retrieved from
-
So, Y. H., et al. (1998).[9] Synthesis of Polybenzoxazoles via Acid-Catalyzed Solution Cyclization. Macromolecules.[10] Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14262, 3-Amino-4-hydroxybenzoic acid.[11] Retrieved from
-
Matrix Fine Chemicals. (2023). Safety Data Sheet: 3-Amino-4-hydroxybenzoic acid.[12] Retrieved from
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- 4. Uncovering the Cryptic Gene Cluster ahb for 3-amino-4-hydroxybenzoate Derived Ahbamycins, by Searching SARP Regulator Encoding Genes in the Streptomyces argillaceus Genome - PMC [pmc.ncbi.nlm.nih.gov]
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